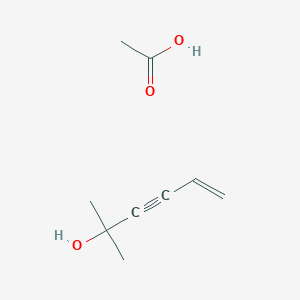
Acetic acid;2-methylhex-5-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methylhex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C7H10O. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylhex-5-en-3-yn-2-ol typically involves the reaction of acetylene with 2-methyl-3-buten-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of 2-methylhex-5-en-3-yn-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-methylhex-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, alcohols
Aplicaciones Científicas De Investigación
2-methylhex-5-en-3-yn-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylhept-6-en-3-yn-2-ol
- 2-methylhex-3-yn-2-ol
- 2-methylhex-5-en-3-ol
Uniqueness
2-methylhex-5-en-3-yn-2-ol is unique due to its dual functionality, containing both an alkyne and an alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Propiedades
Número CAS |
13043-77-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
acetic acid;2-methylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C7H10O.C2H4O2/c1-4-5-6-7(2,3)8;1-2(3)4/h4,8H,1H2,2-3H3;1H3,(H,3,4) |
Clave InChI |
SIXSNPABLDGHGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C#CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



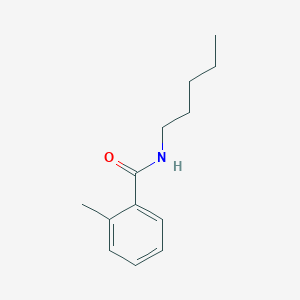
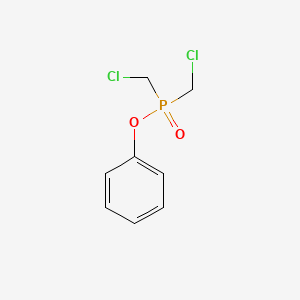
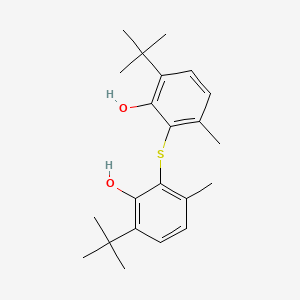

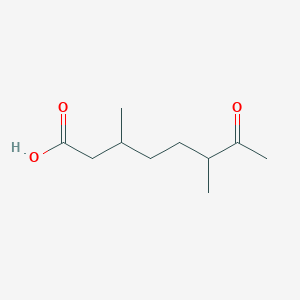

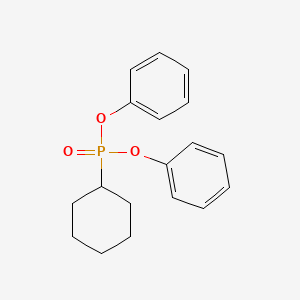
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


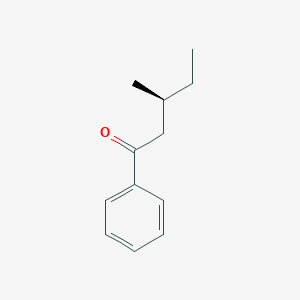
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
